IDRA-21: A Comprehensive Technical Guide on the Potent Ampakine
IDRA-21: A Comprehensive Technical Guide on the Potent Ampakine
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDRA-21, a chiral benzothiadiazine derivative, stands as a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its ability to enhance cognitive function, primarily by attenuating the desensitization of AMPA receptors, has positioned it as a significant subject of research in the field of nootropics and cognitive enhancers. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of IDRA-21. Detailed methodologies of key experimental studies are presented, alongside a comprehensive summary of quantitative data and visual representations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
IDRA-21 is chemically known as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. The active form of this chiral molecule is (+)-IDRA-21.
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
| CAS Number | 22503-72-6 | |
| Molecular Formula | C₈H₉ClN₂O₂S | |
| Molar Mass | 232.68 g/mol | |
| SMILES | CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |
| InChI Key | VZRNTCHTJRLTMU-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO. Sparingly soluble in ethanol. Practically insoluble in water. | |
| Melting Point | 152-156 °C | |
| pKa | Data not available | |
| LogP | Data not available |
Pharmacological Properties
Mechanism of Action
IDRA-21 functions as a positive allosteric modulator of AMPA receptors, a class of ionotropic glutamate receptors critical for fast synaptic transmission in the central nervous system. Its primary mechanism involves attenuating the rapid desensitization of these receptors, thereby prolonging the synaptic response to the excitatory neurotransmitter glutamate. This enhancement of AMPA receptor function is believed to be the foundation for its nootropic effects.
The following diagram illustrates the signaling pathway of AMPA receptor activation and its modulation by IDRA-21, leading to Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.
Pharmacodynamics
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Cognitive Enhancement: Animal studies have demonstrated that IDRA-21 significantly improves learning and memory. In patas monkeys, it was shown to be approximately 10-30 times more potent than aniracetam in reversing cognitive deficits induced by scopolamine or alprazolam. The cognitive-enhancing effects of a single dose can last for up to 48 hours.
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Long-Term Potentiation (LTP): The mechanism underlying IDRA-21's effects on cognition is thought to be its ability to promote the induction of LTP between synapses.
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Neurotoxicity: Under normal conditions, IDRA-21 is not considered neurotoxic. However, it may exacerbate neuronal damage following global ischemia or seizures.
Key Experimental Protocols
Electrophysiology in Hippocampal Slices
Objective: To assess the effect of IDRA-21 on synaptic transmission and LTP in the hippocampus.
Methodology:
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Slice Preparation: Hippocampal slices (typically 400 µm thick) are prepared from the brains of rodents (e.g., rats).
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Recording: Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
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Drug Application: A baseline of stable fEPSPs is recorded before IDRA-21 is bath-applied at various concentrations.
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LTP Induction: LTP is induced by high-frequency stimulation (e.g., a tetanus of 100 Hz for 1 second).
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Data Analysis: The amplitude and slope of the fEPSPs are measured to quantify changes in synaptic strength before and after drug application and LTP induction.
Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
Objective: To evaluate the cognitive-enhancing effects of IDRA-21 in a primate model of learning and memory.
Methodology:
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Subjects and Training: Rhesus monkeys are trained on a DMTS task, often using a computer-automated system. The task requires the monkey to remember a sample stimulus (e.g., a specific image) over a delay period and then select the matching stimulus from a set of choices.
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Drug Administration: IDRA-21 is administered orally at various doses. A vehicle control is also used.
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Testing: The monkeys perform the DMTS task at different time points after drug administration to assess the onset and duration of the cognitive-enhancing effects. The delay intervals in the task can be varied to modulate the difficulty.
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Data Collection: The primary measure is the accuracy of the monkey's responses (i.e., the percentage of correct matches).
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Data Analysis: The accuracy data is analyzed to compare the performance under different doses of IDRA-21 with the vehicle control.
Summary of Quantitative Data
| Parameter | Value | Experimental Model | Reference(s) |
| Potency vs. Aniracetam | ~10-30 times more potent | Patas monkeys (reversal of scopolamine/alprazolam-induced cognitive deficits) | |
| Duration of Action | Up to 48 hours after a single dose | Animal studies | |
| Comparison to CX-516 | More potent | Animal studies | |
| Comparison to CX-546 | Less potent | Animal studies |
Conclusion
IDRA-21 is a well-characterized and potent positive allosteric modulator of AMPA receptors with significant nootropic properties demonstrated in preclinical studies. Its ability to enhance synaptic plasticity provides a strong rationale for its investigation in the context of cognitive disorders. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of IDRA-21 and related compounds. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profile in humans, as well as its long-term safety and efficacy.
